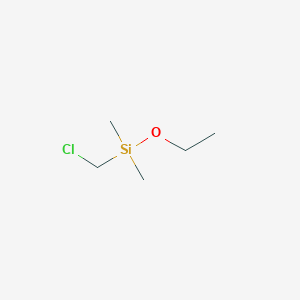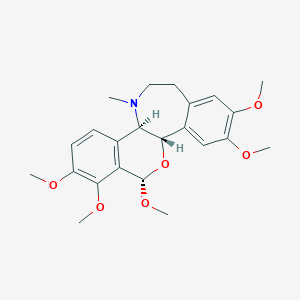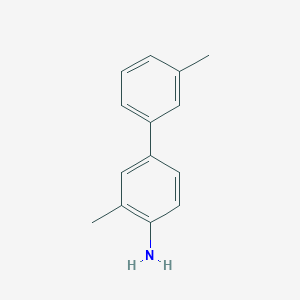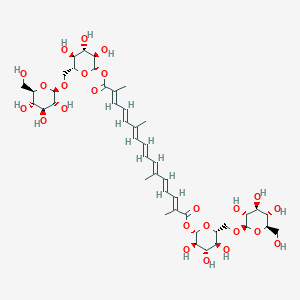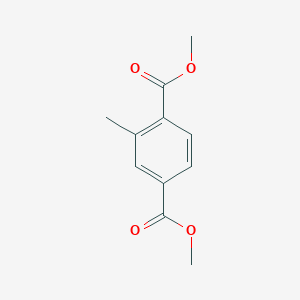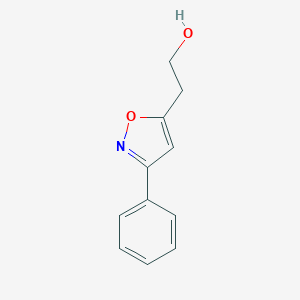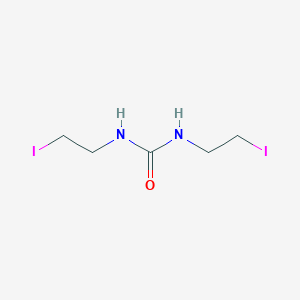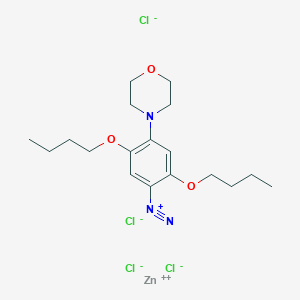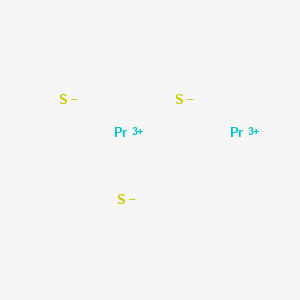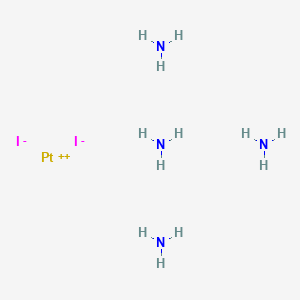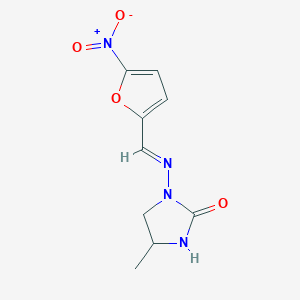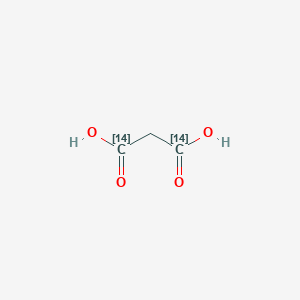
(1,3-14C2)Propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-14C2)Propanedioic acid, also known as malonic acid, is a dicarboxylic acid that is commonly used in organic synthesis. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. This acid is a valuable starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
作用機序
The mechanism of action of (1,3-14C2)Propanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that use carboxylic acids as substrates. This inhibition can lead to a decrease in the activity of these enzymes, which can have a variety of physiological effects.
生化学的および生理学的効果
(1,3-14C2)Propanedioic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including malate dehydrogenase and succinate dehydrogenase. Additionally, (1,3-14C2)Propanedioic acid acid has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using (1,3-14C2)Propanedioic acid in lab experiments is its versatility as a starting material for the synthesis of a wide variety of organic compounds. Additionally, its ability to act as a pH buffer makes it useful in biochemical and physiological experiments. However, one limitation of using (1,3-14C2)Propanedioic acid acid is its toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (1,3-14C2)Propanedioic acid. One area of interest is the development of new synthetic methods for producing (1,3-14C2)Propanedioic acid acid and its derivatives. Additionally, there is ongoing research into the biochemical and physiological effects of (1,3-14C2)Propanedioic acid acid, particularly its potential as a therapeutic agent for the treatment of various diseases. Finally, there is interest in developing new applications for (1,3-14C2)Propanedioic acid acid in industrial processes, such as the production of biodegradable plastics.
合成法
There are several methods for synthesizing (1,3-14C2)Propanedioic acid, but the most commonly used method involves the reaction of chloroacetic acid with potassium cyanide. The reaction produces potassium malonate, which is then hydrolyzed to yield (1,3-14C2)Propanedioic acid acid. Another method involves the reaction of acetic anhydride with potassium cyanide, which produces diacetoacetic acid. This acid can be further hydrolyzed to yield (1,3-14C2)Propanedioic acid acid.
科学的研究の応用
(1,3-14C2)Propanedioic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, ketones, and aldehydes. Additionally, (1,3-14C2)Propanedioic acid acid is used as a pH buffer in biochemical and physiological experiments.
特性
CAS番号 |
13878-08-5 |
|---|---|
製品名 |
(1,3-14C2)Propanedioic acid |
分子式 |
C3H4O4 |
分子量 |
108.05 g/mol |
IUPAC名 |
(1,3-14C2)propanedioic acid |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2 |
InChIキー |
OFOBLEOULBTSOW-FTOQCNSHSA-N |
異性体SMILES |
C([14C](=O)O)[14C](=O)O |
SMILES |
C(C(=O)O)C(=O)O |
正規SMILES |
C(C(=O)O)C(=O)O |
同義語 |
MALONIC ACID, [1,3-14C] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



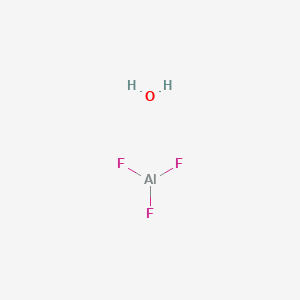
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
